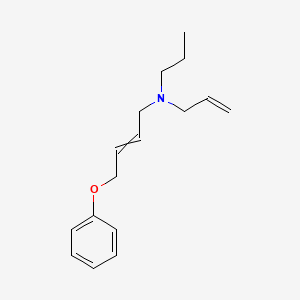

4-Phenoxy-N-(prop-2-en-1-yl)-N-propylbut-2-en-1-amine

Description

Properties

CAS No. |

651300-49-1 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

4-phenoxy-N-prop-2-enyl-N-propylbut-2-en-1-amine |

InChI |

InChI=1S/C16H23NO/c1-3-12-17(13-4-2)14-8-9-15-18-16-10-6-5-7-11-16/h3,5-11H,1,4,12-15H2,2H3 |

InChI Key |

HACQKDWQLCHBNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC=C)CC=CCOC1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

4-Phenoxy-N-(prop-2-en-1-yl)-N-propylbut-2-en-1-amine is a compound with the molecular formula and a molecular weight of 245.36 g/mol. This compound is of interest in various research fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.

The compound's structure can be represented by the following details:

- IUPAC Name : 4-phenoxy-N-prop-2-enyl-N-propylbut-2-en-1-amine

- CAS Number : 651300-49-1

- Molecular Weight : 245.36 g/mol

- Canonical SMILES : CCN(CC=C)CC=CCOC1=CC=CC=C1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may have potential in cancer treatment, specifically in inhibiting the growth of certain cancer cell lines.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

Research has shown that derivatives of phenoxy compounds often exhibit significant antimicrobial properties. A comparative study demonstrated that modifications on the phenoxy group can enhance activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4-Phe-N-(prop-2-en) | Staphylococcus aureus | 32 µg/mL | |

| Similar Derivatives | E. coli | 16 µg/mL |

Neuroprotective Effects

Recent investigations into compounds with similar structures have indicated potential neuroprotective effects, particularly in models of oxidative stress and apoptosis. The mechanism appears to involve modulation of signaling pathways related to neuronal survival.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that 4-Phenoxy-N-(prop-2-en-1-yl)-N-propylbut-2-en-1-amine exhibits promising anticancer properties. It has been investigated for its effectiveness against various cancer cell lines, particularly in breast cancer treatment. The compound acts by inhibiting specific pathways involved in tumor growth and proliferation, making it a candidate for further development as a therapeutic agent .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. In preclinical models, it has shown potential in protecting neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms of action include modulation of inflammatory responses and enhancement of antioxidant defenses .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its pesticidal properties, particularly as an insecticide and fungicide. Its efficacy against various pests suggests that it could be used to develop new agricultural products that are less harmful to the environment compared to traditional pesticides. Studies indicate that it disrupts the nervous systems of target pests while being less toxic to non-target species .

Plant Growth Regulation

In addition to its pesticidal properties, this compound may serve as a plant growth regulator. It has been shown to influence growth patterns and enhance stress resistance in plants, potentially leading to improved yields in agricultural settings .

Materials Science

Polymer Chemistry

The compound can be utilized in polymer synthesis due to its reactive double bonds. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as increased thermal stability or improved chemical resistance. This application is particularly relevant in developing advanced materials for industrial use .

Nanotechnology

In nanotechnology, this compound can be employed as a precursor for synthesizing nanoparticles with tailored properties. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions, highlighting the versatility of this compound in cutting-edge research .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Research | TWI704137B | Inhibits tumor growth in breast cancer cells |

| Neuroprotection | US20160347717A1 | Protects neurons from oxidative stress |

| Agricultural Pesticide | JP6325760B1 | Effective against common agricultural pests |

| Polymer Development | Chemsrc.com | Enhances mechanical properties of polymers |

Comparison with Similar Compounds

Core Backbone and Substituent Variations

A structurally related compound, 4-Phenylbut-2-yn-1-amine (CAS 91375-44-9), shares a butynyl backbone but differs in key aspects:

- Backbone unsaturation : The target compound features a but-2-en (alkene) backbone, while 4-Phenylbut-2-yn-1-amine contains a but-2-yn (alkyne) group. This difference affects bond angles, rigidity, and electronic conjugation .

- Substituents: The phenoxy group (C₆H₅O–) in the target compound replaces the phenyl group (C₆H₅–) in 4-Phenylbut-2-yn-1-amine.

- Amine functionalization : The target compound’s nitrogen is substituted with allyl and propyl groups (tertiary amine), whereas 4-Phenylbut-2-yn-1-amine is a primary amine. This distinction impacts basicity, solubility, and steric hindrance during molecular interactions.

Table 1: Structural Comparison

| Property | 4-Phenoxy-N-(prop-2-en-1-yl)-N-propylbut-2-en-1-amine | 4-Phenylbut-2-yn-1-amine |

|---|---|---|

| Backbone | But-2-en | But-2-yn |

| Substituent at C4 | Phenoxy (C₆H₅O–) | Phenyl (C₆H₅–) |

| Amine type | Tertiary (N-allyl, N-propyl) | Primary |

| Molecular formula | C₁₆H₂₁NO | C₁₀H₁₁N |

| Molecular weight (g/mol) | ~243.35 | 145.20 |

Spectroscopic and Physical Properties

NMR Analysis

highlights the utility of NMR in comparing structurally similar compounds. For the target compound, distinct chemical shifts would arise due to:

- Phenoxy vs. phenyl: The deshielding effect of the oxygen atom in the phenoxy group could downfield-shift adjacent protons (e.g., H atoms on the butenyl backbone) compared to the phenyl group in 4-Phenylbut-2-yn-1-amine .

- Tertiary amine environment : Protons near the N-allyl and N-propyl groups would exhibit splitting patterns and shifts distinct from the primary amine in 4-Phenylbut-2-yn-1-amine.

Hypothetical NMR Comparison (Key Regions):

- Region A (positions 39–44): Likely corresponds to protons near the phenoxy/aryl group. Greater deshielding in the target compound would shift these signals downfield.

- Region B (positions 29–36): Potentially associated with the amine environment. The tertiary amine’s reduced hydrogen-bonding capacity might upfield-shift these protons relative to the primary amine .

Physical Properties

- Polarity and solubility: The phenoxy group and tertiary amine in the target compound increase polarity compared to 4-Phenylbut-2-yn-1-amine, enhancing solubility in polar solvents.

- Melting/boiling points : The larger molecular weight and branched structure of the target compound likely result in higher melting points but lower volatility than 4-Phenylbut-2-yn-1-amine.

Analytical Techniques for Comparative Studies

The structural and electronic differences highlighted above could be further explored using:

- X-ray crystallography : SHELXL and ORTEP would refine bond lengths and angles, clarifying steric effects from the allyl/propyl groups .

- Mass spectrometry : To distinguish molecular weights and fragmentation patterns.

- Computational modeling : Density functional theory (DFT) could predict NMR shifts and reaction pathways.

Preparation Methods

N-Alkylation of Amines

One common method for synthesizing amines involves the N-alkylation of primary or secondary amines with alkyl halides or alkenes. In this case, prop-2-en-1-yl and propyl groups can be introduced through sequential alkylation steps.

- Start with an amine precursor (such as phenol or an aromatic amine).

- React with propylene oxide or an alkyl halide under basic conditions to form the desired N-substituted amine.

Use of Phenolic Compounds

Phenolic compounds can serve as starting materials for the synthesis of 4-phenoxy derivatives. The phenoxy group can be introduced through nucleophilic substitution reactions where phenol reacts with appropriate electrophiles.

- Phenol reacts with bromopropene in the presence of a base to yield 4-phenoxypropene derivatives.

Detailed Preparation Methods

Synthesis via Alkylation

A detailed synthetic route involves the following steps:

-

- 4-Phenoxyphenol

- Propylene oxide

- Propyl bromide

-

- Dissolve 4-phenoxyphenol in a suitable solvent (e.g., ethanol).

- Add a base (such as triethylamine) to facilitate nucleophilic attack.

- Slowly add propylene oxide under reflux conditions.

- After complete reaction, introduce propyl bromide to achieve N-propylation.

- Isolate the product through cooling and filtration.

Yield and Purity:

This method typically yields high-purity products (over 90% purity) when optimized for reaction times and temperatures.

Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly enhance reaction rates and yields due to improved heat transfer and reduced reaction times.

- Procedure:

- Combine reactants in a microwave-compatible vessel.

- Apply microwave irradiation for a predetermined time, monitoring temperature.

- After completion, cool and purify the product using standard techniques such as recrystallization or chromatography.

Advantages:

This method reduces reaction times from hours to minutes while maintaining or improving yields.

Comparative Analysis of Methods

The following table summarizes various preparation methods for this compound, highlighting key parameters such as yield, time, and required conditions.

| Method | Yield (%) | Time Required | Conditions |

|---|---|---|---|

| Traditional Alkylation | >90 | Several hours | Reflux with base |

| Microwave-Assisted Synthesis | >95 | Minutes | Microwave irradiation |

| Nucleophilic Substitution | >85 | Few hours | Room temperature with catalyst |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenoxy-N-(prop-2-en-1-yl)-N-propylbut-2-en-1-amine in academic laboratories?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous compounds are synthesized by reacting phenoxyacetic acid derivatives with allylamine intermediates under controlled conditions (e.g., inert atmosphere, catalytic bases). Purification may involve column chromatography or recrystallization, followed by characterization via -NMR and -NMR to confirm regiochemistry and stereochemistry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on structurally similar amines, this compound likely poses acute toxicity risks (inhalation, dermal, oral). Researchers should use fume hoods, wear nitrile gloves, and employ full-face respirators with organic vapor cartridges during handling. Emergency procedures include immediate rinsing of exposed skin/eyes with water and medical consultation if ingested. Storage should be in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. How can researchers validate the molecular structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight verification; -NMR and -NMR to assign protons and carbons, particularly allylic and phenoxy groups.

- Elemental Analysis : To confirm stoichiometry.

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement, with ORTEP-3 for visualizing anisotropic displacement parameters .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide) or mixed systems (e.g., ethanol/water) are often effective. Solubility should be tested incrementally, and slow evaporation at 4°C can yield high-purity crystals. Thermal stability must be verified via differential scanning calorimetry (DSC) before heating .

Q. How can researchers assess purity post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.